molecular formula C39H35NO4S B2464390 (R)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid CAS No. 1359658-41-5

(R)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid

Cat. No.: B2464390
CAS No.: 1359658-41-5
M. Wt: 613.77
InChI Key: POEDPRJPBCNZHB-PSXMRANNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-Fmoc-2-amino-5-(tritylthio)-pentanoic acid” is a chemical compound with the molecular formula C39H35NO4S and a molecular weight of 613.77. It is related to “®-2-Amino-2-methyl-3-(tritylthio)propanoic acid”, which is a compound with a molecular weight of 377.51 .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure and the conditions under which it is reacted . Without specific information on the chemical reactions of “®-Fmoc-2-amino-5-(tritylthio)-pentanoic acid”, it’s difficult to provide a detailed analysis.


Physical and Chemical Properties Analysis

“®-Fmoc-2-amino-5-(tritylthio)-pentanoic acid” is a solid compound . The physical and chemical properties of amino acids can be influenced by factors such as polarity, iso-electric point, nature of solvent, and temperature .

Scientific Research Applications

HIV-Protease Assay

The protected amino acid derivative of (R)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid has been utilized in the synthesis of oligopeptides for HIV-protease activity detection. This approach allows the spectrophotometric detection of HIV-protease at 405 nm, highlighting its application in virology and therapeutic research (Badalassi et al., 2002).

Fabrication of Functional Materials

Fmoc-modified amino acids, including this compound, show potential in the self-assembly of functional materials. This property is exploited in cell cultivation, bio-templating, drug delivery, and in the development of therapeutic and antibiotic materials due to their inherent hydrophobicity and aromaticity (Tao et al., 2016).

Asymmetric Synthesis in Drug Design

This amino acid derivative is also significant in the asymmetric synthesis of bioisosteres of leucine for drug design. It provides an approach for large-scale preparation of enantiomerically pure compounds, crucial in pharmaceutical synthesis (Han et al., 2019).

Hydrogelation and Self-Assembly

Studies have shown the efficient self-assembly and hydrogelation of Fmoc-protected aromatic amino acids in aqueous solvents. This includes exploring the role of side-chain modifications in enhancing these properties, which are vital in material science and nanotechnology (Ryan et al., 2010).

Peptide Synthesis and Solid Phase Synthesis

The utility of this compound in peptide synthesis, especially in solid phase synthesis, is well-documented. Its use enhances methodologies in the synthesis of biologically active peptides and small proteins, which is vital in bioorganic chemistry (Fields & Noble, 2009).

Optical Property Modulation

Modifying short peptides with Fmoc groups, such as this compound, allows for the modulation of optical properties through self-assembly. This is critical in developing materials with specific optical characteristics for applications in nanotechnology and material sciences (Tao et al., 2015).

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-tritylsulfanylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H35NO4S/c41-37(42)36(40-38(43)44-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35)25-14-26-45-39(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30/h1-13,15-24,35-36H,14,25-27H2,(H,40,43)(H,41,42)/t36-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEDPRJPBCNZHB-PSXMRANNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H35NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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